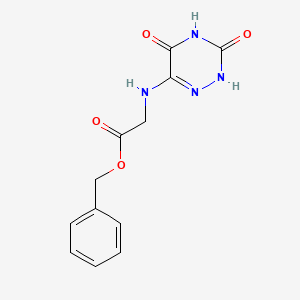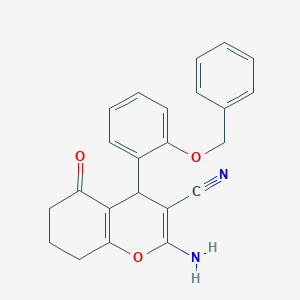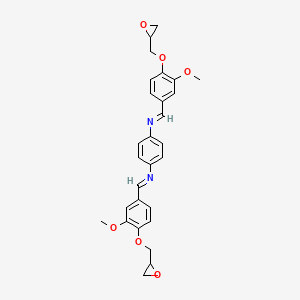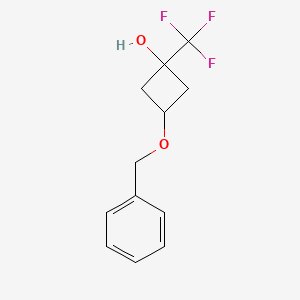![molecular formula C10H17NO2 B15226587 2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B15226587.png)
2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid is a versatile chemical compound with a unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid typically involves the reaction of spiro[2.5]octane-1-carboxylic acid with aminomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying biological pathways.
Medicine: Explored for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in material science for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane-1-carboxylic acid: Lacks the aminomethyl group, resulting in different reactivity and applications.
2-(Aminomethyl)spiro[2.5]octane-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group, leading to variations in chemical behavior and applications
Uniqueness
2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure combined with the aminomethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(aminomethyl)spiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c11-6-7-8(9(12)13)10(7)4-2-1-3-5-10/h7-8H,1-6,11H2,(H,12,13) |
InChI Key |
UDPPZOJKQHKOCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C2C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


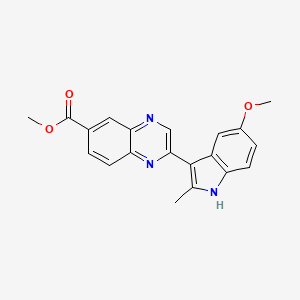

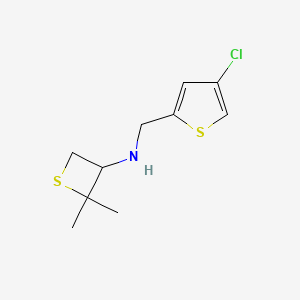

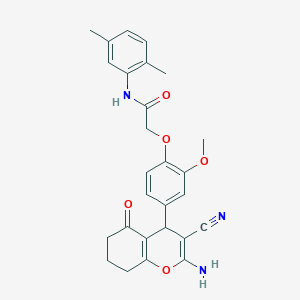
![2-Chloro-4-((3R,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl)benzonitrile](/img/structure/B15226559.png)
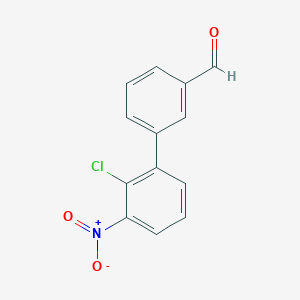
![tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15226572.png)
